2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
Overview
Description
2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and an imidazo[1,2-a]imidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-component reactions. One common method includes the cyclocondensation of benzil, ammonium acetate, and benzaldehyde in the presence of glacial acetic acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce reaction times. Techniques such as solvent-free conditions and the use of biodegradable catalysts like lactic acid have been explored for similar imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are involved in inflammatory pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-triphenyl-1H-imidazole
- 2,4,5-triphenyl-1-(1H-pyrrol-1-yl)-1H-imidazole
Uniqueness
2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is unique due to its additional phenylethyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to other imidazole derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5,6-triphenyl-1-(2-phenylethyl)imidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3/c1-5-13-24(14-6-1)21-22-33-28(25-15-7-2-8-16-25)23-34-30(27-19-11-4-12-20-27)29(32-31(33)34)26-17-9-3-10-18-26/h1-20,23H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKRGXOFVPWRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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